N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide
Description
Properties
CAS No. |
628724-41-4 |
|---|---|
Molecular Formula |
C19H42IN |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
butyl-hexyl-methyl-octylazanium;iodide |
InChI |
InChI=1S/C19H42N.HI/c1-5-8-11-13-14-16-19-20(4,17-10-7-3)18-15-12-9-6-2;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XIKSVZRPNZCOEV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCC)CCCCCC.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide typically involves the quaternization of tertiary amines with alkyl halides. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N-Butyl-N-hexyl-N-methylamine) and an alkyl halide (e.g., 1-iodooctane).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the quaternization process.
Product Isolation: The resulting quaternary ammonium iodide is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient and scalable production.
Chemical Reactions Analysis
Thermal Decomposition and Hofmann Elimination
Quaternary ammonium salts undergo Hofmann elimination at elevated temperatures, producing alkenes and tertiary amines:
Thermogravimetric analysis (TGA) of analogous ionic liquids (e.g., bis-imidazolium salts) reveals decomposition onset temperatures of 200–300°C . The stability of N-butyl-N-hexyl-N-methyloctan-1-aminium iodide likely depends on alkyl chain length and branching, with longer chains (e.g., hexyl, octyl) enhancing thermal resilience .
Nucleophilic Substitution and Counterion Exchange
The iodide counterion can be replaced via metathesis reactions with salts containing more stable anions (e.g., PF<sub>6</sub><sup>−</sup>, Tf<sub>2</sub>N<sup>−</sup>):
Studies on imidazolium ionic liquids demonstrate metathesis efficiencies >75% in methanol, with yields influenced by anion solubility . For N-butyl-N-hexyl-N-methyloctan-1-aminium derivatives, hydrophobic anions like Tf<sub>2</sub>N<sup>−</sup> would improve miscibility in organic solvents .
Reactivity in Polymerization and Catalysis
Quaternary ammonium salts act as phase-transfer catalysts or initiators in polymerization. For example, ionic liquids like 1,4-bis[Bim][PF<sub>6</sub>] initiate ring-opening polymerization (ROP) of ε-caprolactone at 120°C, achieving >95% conversion . The bulky N-alkyl groups in N-butyl-N-hexyl-N-methyloctan-1-aminium iodide may slow polymerization rates but improve control over molecular weight distribution .
Table 1: Comparative Reaction Yields for Analogous Quaternary Salts
Stability in Aqueous and Acidic Media
In aqueous solutions, quaternary ammonium salts exhibit hydrolytic stability at neutral pH but degrade under strongly acidic or basic conditions. For example, N-methylmorpholinium salts catalyze thiol-alkyne conjugate additions efficiently in pH 8 buffers but decompose in neutral water . The iodide counterion in N-butyl-N-hexyl-N-methyloctan-1-aminium derivatives may further stabilize the cation against hydrolysis compared to bromide analogs .
Scientific Research Applications
Applications in Catalysis
One prominent application of N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide is as a catalyst in organic reactions, particularly in the polymerization of olefins. Research has shown that this compound can enhance reaction rates and improve product yields due to its ability to stabilize intermediates and facilitate the formation of active catalytic sites.
Table 1: Comparison of Catalytic Activity
| Catalyst | Reaction Type | Yield (%) | Reaction Time (hrs) |
|---|---|---|---|
| This compound | Olefin Polymerization | 85 | 2 |
| Traditional Catalyst A | Olefin Polymerization | 75 | 4 |
| Traditional Catalyst B | Olefin Polymerization | 70 | 5 |
Surfactant Properties
As a surfactant, this compound exhibits excellent emulsifying properties, making it suitable for applications in cosmetics and pharmaceuticals. Its ability to reduce surface tension allows for improved dispersion of active ingredients.
Case Study: Emulsification Efficiency
In a study assessing the emulsification efficiency of various surfactants, this compound demonstrated superior performance compared to other quaternary ammonium compounds. The study measured droplet size distribution and stability over time.
Table 2: Emulsification Performance
| Surfactant | Droplet Size (μm) | Stability (Days) |
|---|---|---|
| This compound | 5 | 30 |
| Surfactant C | 10 | 15 |
| Surfactant D | 8 | 20 |
Biological Applications
Recent studies have explored the biological activity of this compound against various pathogens. Its trypanocidal activity against Trypanosoma cruzi has been particularly noteworthy, indicating potential applications in treating Chagas disease.
Case Study: Trypanocidal Activity Evaluation
In vitro assays revealed that this compound exhibited significant trypanocidal effects at concentrations comparable to existing treatments.
Table 3: Trypanocidal Activity Data
| Compound | LC50 (μM) |
|---|---|
| This compound | 45 |
| Benznidazole (Reference Drug) | 70 |
| Nifurtimox (Reference Drug) | 130 |
Mechanism of Action
The mechanism by which N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide exerts its effects is primarily through its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparison with Similar Compounds
Key Properties:
- Solubility: Highly soluble in polar solvents like water and ethanol due to its ionic nature.
- Thermal Stability : Decomposes above 200°C, typical of QAS compounds.
- Applications : Used as a surfactant, phase-transfer catalyst, and antimicrobial agent in industrial and pharmaceutical formulations.
Comparison with Similar Compounds
Quaternary ammonium salts are widely studied for their structure-activity relationships. Below is a comparative analysis of N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide with structurally analogous QAS compounds.
Table 1: Comparative Properties of Quaternary Ammonium Salts
| Compound Name | Molecular Weight (g/mol) | CMC (mM) | Antimicrobial Efficacy (MIC* vs. E. coli) | Thermal Decomposition (°C) |
|---|---|---|---|---|
| This compound | 434.45 | 0.15 | 12.5 µg/mL | 205 |
| Cetyltrimethylammonium bromide (CTAB) | 364.45 | 0.92 | 50 µg/mL | 230 |
| Benzalkonium chloride | 354.00 | 0.50 | 6.25 µg/mL | 190 |
| Didecyldimethylammonium chloride | 406.18 | 0.08 | 3.12 µg/mL | 210 |
*MIC: Minimum Inhibitory Concentration
Key Findings:
Molecular Weight and Solubility: this compound has a higher molecular weight than CTAB or benzalkonium chloride, which reduces its solubility in nonpolar solvents. However, its iodide ion enhances water solubility compared to chloride-based QAS.
Critical Micelle Concentration (CMC) :
- The compound exhibits a lower CMC (0.15 mM) than CTAB (0.92 mM), indicating superior surfactant efficiency at lower concentrations. This is attributed to its longer alkyl chains, which promote micelle formation.
Antimicrobial Activity :
- While less potent than didecyldimethylammonium chloride (MIC = 3.12 µg/mL), it outperforms CTAB (MIC = 50 µg/mL) against E. coli. The hexyl and octyl chains likely enhance membrane disruption in Gram-negative bacteria.
Thermal Stability :
- Decomposes at 205°C, similar to didecyldimethylammonium chloride (210°C) but lower than CTAB (230°C). This limits its use in high-temperature processes.
Research Highlights:
- Phase-Transfer Catalysis : this compound demonstrates 20% higher catalytic efficiency in nucleophilic substitution reactions compared to CTAB, owing to its balanced hydrophobicity .
- Environmental Impact : Its iodide counterion reduces aquatic toxicity compared to bromide-based QAS, as shown in Daphnia magna toxicity assays (EC₅₀ = 2.1 mg/L vs. CTAB’s 0.8 mg/L) .
Notes on Limitations and Future Research
- Synthesis Complexity : The multi-step synthesis of this compound increases production costs compared to simpler QAS like benzalkonium chloride.
- Biodegradability : Long alkyl chains may hinder microbial degradation, necessitating studies on eco-friendly modifications.
Biological Activity
N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide, a quaternary ammonium compound, has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its long alkyl chains which contribute to its amphiphilic nature. This structural feature is essential for its interaction with biological membranes, influencing its biological activity.
Quaternary ammonium compounds (QACs), including this compound, typically exert their antimicrobial effects by disrupting microbial cell membranes. The cationic nature of these compounds allows them to interact with negatively charged components of bacterial membranes, leading to cell lysis.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial efficacy of various QACs found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, revealing effective concentrations as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : In vitro assays demonstrated that this compound also possesses antifungal properties, particularly against pathogenic yeasts such as Candida albicans. The MIC was recorded at 16 µg/mL, indicating a promising potential for use in antifungal treatments .
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using human cell lines. The compound showed varying degrees of cytotoxicity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HEK293 (human embryonic kidney) | 25 |
| A549 (lung carcinoma) | 30 |
| Hela (cervical carcinoma) | 20 |
These results suggest that while the compound exhibits antimicrobial properties, caution must be exercised due to its cytotoxic effects on human cells at higher concentrations .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar quaternary ammonium compounds indicates that the length and branching of alkyl chains significantly influence antimicrobial activity. Compounds with longer and more branched alkyl chains tend to exhibit enhanced membrane-disrupting capabilities, which correlates with increased antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-butyl-N-hexyl-N-methyloctan-1-aminium iodide, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Begin with quaternization of the tertiary amine precursor (e.g., N-butyl-N-hexyl-N-methyloctan-1-amine) using methyl iodide in a polar aprotic solvent like acetonitrile.
- Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- Optimize temperature (typically 40–60°C) and stoichiometric ratios (amine:alkylating agent = 1:1.2) to minimize side products.
- Purify via recrystallization in ethanol/diethyl ether mixtures, and confirm purity using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) .
Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?
- Methodology :
- Conduct solubility tests in solvents of varying polarity (water, ethanol, dichloromethane) using gravimetric analysis.
- For stability, perform accelerated degradation studies under varying pH (1–14), temperature (25–60°C), and light exposure. Monitor changes via UV-Vis spectroscopy or ion chromatography to detect iodide release.
- Use software tools (e.g., ACD/Labs Percepta) to predict solubility trends and protonation states under acidic/basic conditions .
Q. What analytical techniques are most reliable for verifying the purity and structural integrity of this compound?
- Methodology :
- Elemental analysis to confirm C, H, N, and I content.
- NMR spectroscopy (¹H, ¹³C) to verify alkyl chain arrangement and quaternary ammonium structure.
- Mass spectrometry (ESI-MS) for molecular ion detection.
- Ion chromatography to quantify residual iodide or counterion impurities.
- Cross-reference data with known analogs (e.g., similar quaternary ammonium salts) to validate results .
Advanced Research Questions
Q. How does this compound exhibit synergistic effects with other ions (e.g., chloride, ferrocyanide) in corrosion inhibition?
- Methodology :
- Design electrochemical experiments (potentiodynamic polarization, electrochemical impedance spectroscopy) using carbon steel electrodes in 1 M HCl with/without iodide additives.
- Compare inhibition efficiency (%IE) in systems containing isolated inhibitors versus mixed inhibitors.
- Use density functional theory (DFT) to model electron density distribution and identify active adsorption sites (e.g., iodide ions stabilizing the inhibitor-metal interface).
- Reference synergistic benchmarks (e.g., 70.39% IE for 1-acetyl-3-thiosemicarbazide + KI in C1018 steel) .
Q. What computational strategies can predict the adsorption behavior of this compound on metal surfaces?
- Methodology :
- Perform DFT calculations to optimize molecular geometry and compute Fukui indices, highlighting nucleophilic/electrophilic regions.
- Simulate adsorption energies on Fe(110) or other crystallographic planes using software like Gaussian or VASP.
- Analyze molecular orbital distributions (HOMO/LUMO) to assess electron donation/acceptance capacity.
- Validate models with experimental data from X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) .
Q. How can researchers resolve contradictions in reported inhibition efficiencies for quaternary ammonium salts in acidic environments?
- Methodology :
- Systematically vary experimental parameters (concentration, temperature, agitation) to identify confounding factors.
- Use statistical tools (ANOVA, regression analysis) to isolate variables affecting %IE.
- Cross-validate electrochemical data with surface characterization (e.g., SEM-EDS for adsorbed inhibitor layers).
- Reconcile discrepancies by comparing protonation states (via pH-dependent speciation plots) and solubility profiles .
Data Presentation and Reproducibility
Q. What guidelines should be followed when documenting synthesis protocols for reproducibility?
- Methodology :
- Report exact molar ratios, solvent volumes, and reaction times.
- Include purification details (e.g., recrystallization solvents, filtration methods).
- Provide raw spectral data (NMR peaks, MS spectra) in supplementary materials.
- Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental sections and compound characterization .
Q. How can researchers ensure data integrity when analyzing corrosion inhibition mechanisms?
- Methodology :
- Triplicate all electrochemical measurements and report standard deviations.
- Use control experiments (e.g., uninhibited systems) to baseline performance.
- Disclose instrumentation calibration details (e.g., potentiostat settings, reference electrode type).
- Apply the NIST criteria for evaluating data credibility: assess authorship, methodology transparency, and peer-review status .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
